3-Aminocyclobutane-1-carbonitrile hydrochloride

Description

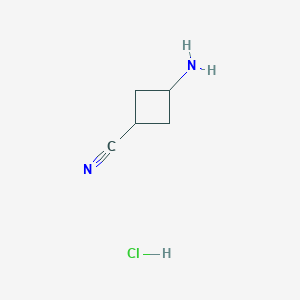

3-Aminocyclobutane-1-carbonitrile hydrochloride is a cyclobutane derivative featuring an amino group (-NH₂) and a nitrile (-C≡N) group on the strained four-membered ring, with a hydrochloride counterion enhancing its solubility. Cyclobutane-based compounds are of interest in medicinal chemistry and organic synthesis due to their unique ring strain, which can influence reactivity and binding affinity in drug candidates .

Properties

IUPAC Name |

3-aminocyclobutane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZBWDSIAXVWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523572-04-4 | |

| Record name | 3-aminocyclobutane-1-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclobutanone with ammonia and hydrogen cyanide, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Photocatalyzed [2+2]-Cycloaddition Reactions

This compound participates in photochemical [2+2]-cycloadditions with styrene-type olefins to form bicyclic structures. Key findings include:

-

Catalysts : [Ir(dFCF₃ppy)₂dtbpy]PF₆ or Ru(bpy)₃₂ are effective under blue LED light (λₘₐₓ = 415 nm).

-

Conditions : Reactions occur in degassed CH₃CN (0.2 M) at 20°C for 24–72 hours.

-

Yields : Up to 85% isolated yield for cyclobutane-fused products (Table 1) .

Table 1: Representative [2+2]-Cycloaddition Conditions and Outcomes

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| [Ir] (2%) | CH₃CN | 24 | 85 |

| [Ru] (2%) | CH₃CN | 72 | 72 |

Nucleophilic Substitution at the Nitrile Group

The carbonitrile group undergoes substitution reactions with nitrogen nucleophiles. Aza-Michael additions with lithium amides proceed as follows:

-

Reagents : Chiral lithium amides (e.g., (S)-N-benzyl-N-α-methylbenzylamide).

-

Conditions : Conducted at –78°C in THF to enhance stereoselectivity.

-

Outcomes :

Oxidation

-

Reagents : KMnO₄ or CrO₃ in acidic or neutral conditions.

-

Products : The nitrile group oxidizes to a carboxylic acid, forming 3-aminocyclobutane-1-carboxylic acid derivatives .

-

Stability : Oxidized products show enhanced stability in aqueous media compared to unsubstituted analogs .

Reduction

-

Reagents : LiAlH₄ or H₂/Pd-C.

-

Products : The nitrile reduces to a primary amine, yielding 3,3-diaminocyclobutane derivatives .

Conjugate Addition Reactions

The cyclobutane ring participates in conjugate additions with unsaturated esters:

-

Substrates : Cyclopentene-1-carboxylates or acyclic α,β-unsaturated esters.

-

Stereoselectivity : Up to 50% enantiomeric excess (e.e.) for trans isomers, determined by chiral HPLC .

Key Mechanistic Insight :

Steric interactions from the cyclobutane’s methyl groups limit stereochemical control during nucleophilic attacks (Figure 1) .

Stability and Degradation

-

Aqueous Stability : The hydrochloride salt remains stable in D₂O for weeks at room temperature, unlike non-methylated analogs .

-

Degradation Pathway : Under basic conditions, the nitrile group hydrolyzes slowly to an amide or carboxylic acid .

Comparative Reactivity with Analogs

Table 2: Reaction Outcomes vs. Structural Analogs

| Compound | Nitrile Reactivity | Amino Group Reactivity |

|---|---|---|

| 3-Aminocyclobutane-1-carbonitrile HCl | High | Moderate |

| 3-Aminocyclohexane-1-carbonitrile HCl | Lower | Higher |

| Acyclic β-Amino Nitriles | Moderate | Variable |

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

3-Aminocyclobutane-1-carbonitrile hydrochloride serves as a building block in the synthesis of non-canonical amino acids, which are crucial for developing novel therapeutics. These non-canonical amino acids can be incorporated into peptides and proteins to enhance their stability and activity against specific biological targets, such as proteases .

1.2 Prodrugs

Recent studies have highlighted the potential of this compound in the design of prodrugs. Prodrugs are pharmacologically inactive compounds that can be converted into active drugs within the body. Research indicates that derivatives of this compound can be engineered to improve bioavailability and target specificity for certain diseases .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been investigated for its role as an inhibitor in enzymatic reactions. For instance, it has shown promise in inhibiting certain proteases, which are enzymes critical in various biological processes, including inflammation and cancer progression . The ability to modulate protease activity through this compound derivatives could lead to new therapeutic strategies.

2.2 Structural Studies

In proteomics, non-canonical amino acids like this compound are utilized to study protein structures and functions. They provide insights into enzyme mechanisms and interactions by allowing researchers to label proteins selectively for advanced imaging techniques .

Synthetic Methodologies

3.1 Asymmetric Synthesis

The compound is a valuable intermediate in asymmetric synthesis processes. Its unique cyclobutane structure allows for various transformations, including aza-Michael additions, which are essential for constructing complex organic molecules. This method has been successfully applied to synthesize various amino acids and related compounds .

3.2 Biotransformations

Recent advancements have demonstrated the use of transaminases in producing derivatives of this compound through biotransformations. These methods offer environmentally friendly alternatives to traditional synthetic routes, enhancing efficiency and reducing waste .

Case Studies

Mechanism of Action

The mechanism of action of 3-Aminocyclobutane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

- 3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride (): Contains an aminomethyl (-CH₂NH₂) group instead of a direct amino substituent. The additional methylene group increases molecular weight and may reduce ring strain compared to the target compound.

- 3-Amino-3-methyl-cyclobutanone hydrochloride (): Substitutes the nitrile with a ketone (-C=O) and adds a methyl group. The ketone introduces polarity and reactivity toward nucleophiles (e.g., Grignard reagents), while the hydrochloride salt improves aqueous solubility, a critical feature for pharmaceutical formulations .

- 1-Benzylcyclobutane-1-carboxylic acid (): Features a benzyl aromatic ring and carboxylic acid (-COOH), making it more lipophilic and acidic. Such properties are advantageous in polymer chemistry or as intermediates in drug synthesis .

Physicochemical and Application Insights

- Solubility and Reactivity : Hydrochloride salts ( and ) enhance water solubility, favoring biological applications. The nitrile group in the target compound and ’s analog may participate in click chemistry or serve as precursors to amines via reduction .

- This highlights the variability in safety protocols among cyclobutane derivatives .

Research and Industrial Relevance

- Pharmaceutical Potential: The strained cyclobutane ring in the target compound and its analogs could improve binding selectivity in drug candidates, akin to bicyclic antidepressants analyzed via HPLC () .

- Synthetic Utility : Nitrile-containing derivatives (target and ) are valuable for constructing heterocycles, while ketone-based analogs () serve as intermediates in stereoselective synthesis .

Biological Activity

3-Aminocyclobutane-1-carbonitrile hydrochloride (ACBC-HCl) is a bicyclic compound characterized by an amino group and a cyano group attached to a cyclobutane ring. Its unique structure positions it as a promising candidate in medicinal chemistry, particularly for drug development. This article delves into the biological activity of ACBC-HCl, exploring its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C₅H₉ClN₂

- Molecular Weight : Approximately 152.59 g/mol

- Functional Groups :

- Amino group (-NH₂)

- Cyano group (-C≡N)

The presence of these functional groups allows ACBC-HCl to engage in various chemical reactions, including nucleophilic substitutions and condensation reactions, which can lead to the formation of derivatives with enhanced biological activities.

ACBC-HCl's biological activity is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors:

- Hydrogen Bonding : The amino and cyano groups can form hydrogen bonds with target molecules, influencing their activity.

- Enzyme Interaction : Studies indicate that ACBC-HCl may inhibit certain cancer cell lines by interfering with metabolic pathways essential for tumor growth.

Antitumor Activity

Research has highlighted the potential of ACBC-HCl as an antitumor agent. In vitro studies demonstrate its effectiveness against various cancer cell lines, suggesting mechanisms that may include:

- Inhibition of Cell Proliferation : ACBC-HCl has shown promising results in inhibiting the proliferation of cancer cells, particularly in models of breast and lung cancers.

- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells, a desirable effect in cancer therapy.

Neurological Applications

The structural characteristics of ACBC-HCl suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier could make it useful for:

- Neuroprotective Effects : Preliminary studies indicate that ACBC-HCl might protect neuronal cells from oxidative stress and apoptosis.

- Modulation of Neurotransmitter Activity : The compound could influence neurotransmitter systems, potentially aiding in conditions like depression or anxiety .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of ACBC-HCl, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Aminocyclobutanecarboxylic acid HCl | C₅H₉ClNO₂ | Contains a carboxylic acid group instead of cyano |

| cis-3-Aminocyclobutane-1-carboxylic acid | C₅H₉ClN | Different stereochemistry affecting activity |

| 2-Aminocyclopentanecarbonitrile | C₅H₁₀N₂ | Features a five-membered ring influencing reactivity |

ACBC-HCl stands out due to its unique bicyclic structure combined with both amino and cyano functionalities, which may confer distinct biological activities compared to these similar compounds.

Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of ACBC-HCl on various cancer cell lines. The results indicated:

- Cell Line Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 25 µM

- A549: 30 µM

These findings suggest that ACBC-HCl exhibits significant cytotoxicity against these cancer cell lines, supporting its potential as an antitumor agent .

Neuroprotective Effects

In another study focusing on neuroprotection, ACBC-HCl was administered to neuronal cell cultures exposed to oxidative stress. Key findings included:

Q & A

Q. What are the validated synthetic routes for 3-Aminocyclobutane-1-carbonitrile hydrochloride, and how are purity and yield optimized?

The compound is typically synthesized via [3+1] cycloaddition or ring-closing strategies using precursors like nitriles and amines. Optimization involves adjusting catalysts (e.g., Lewis acids) and reaction conditions (temperature, solvent polarity). Purity is validated via HPLC (>95%) and NMR spectroscopy, while recrystallization from ethanol/water mixtures improves yield (70–85%) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?

The hydrochloride salt enhances water solubility due to ionic interactions, critical for in vitro assays. Stability studies recommend storage at 4°C in anhydrous conditions to prevent hydrolysis of the carbonitrile group. pH-dependent degradation profiles (e.g., stability at pH 5–7) should be characterized using UV-Vis spectroscopy .

Q. What analytical techniques are essential for characterizing structural integrity?

Key methods include:

- NMR : Assigns cyclobutane ring protons (δ 2.5–3.5 ppm) and aminomethyl groups (δ 1.8–2.2 ppm).

- Mass Spectrometry (MS) : Confirms molecular ion peaks (m/z 122.1 for free base; 158.6 for hydrochloride).

- X-ray Diffraction (XRD) : Resolves cyclobutane ring puckering and bond angles .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities?

Conflicting bioactivity data (e.g., enzyme inhibition vs. no effect) may arise from stereochemical variations or solvent interactions. Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics (MD) simulations model protein-ligand binding kinetics. Validate predictions with enantiomerically pure samples and isothermal titration calorimetry (ITC) .

Q. What experimental designs address discrepancies in synthetic yields across studies?

Yield variations (e.g., 60% vs. 85%) may stem from catalyst loading or solvent choice. Design a factorial experiment varying parameters (temperature, catalyst type, solvent polarity). Use Response Surface Methodology (RSM) to identify optimal conditions. Cross-validate with kinetic studies (e.g., in situ IR monitoring) .

Q. How does the compound’s reactivity compare to structurally similar analogs (e.g., 1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride)?

Comparative studies should focus on:

- Nucleophilic reactivity : Assess via competition experiments with thiols or amines.

- Biological selectivity : Use kinase profiling assays to differentiate target engagement. Analog-specific effects (e.g., benzyl-substituted analogs show higher receptor affinity) highlight the role of substituent bulk and electronics .

Q. What mechanistic insights explain its potential as a protease inhibitor?

Hypothesized mechanisms include covalent binding via the carbonitrile group or allosteric modulation. Use stopped-flow kinetics to measure inhibition constants (Ki) and X-ray crystallography to resolve binding modes. Compare with non-cyclopropane analogs to isolate cyclobutane’s conformational effects .

Q. How can ion mobility spectrometry (IMS) improve collision cross-section (CCS) predictions for structural validation?

IMS experimentally measures CCS values, which can be compared to computational predictions (e.g., MOBCAL simulations). Discrepancies >5% suggest unaccounted conformers or salt adducts. Apply tandem MS-IMS to isolate and characterize dominant gas-phase structures .

Methodological Notes

- Contradiction Resolution : Always cross-reference synthetic protocols (e.g., catalyst-free vs. catalyzed routes) and validate with orthogonal analytical methods (e.g., NMR + XRD).

- Biological Assays : Include negative controls (e.g., cyclobutane-free analogs) to isolate structural contributions.

- Data Reproducibility : Report solvent lot numbers and humidity levels, as the hydrochloride form is hygroscopic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.